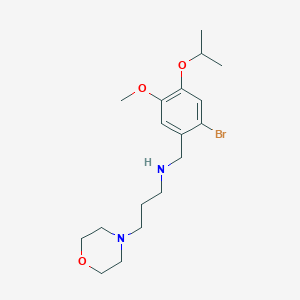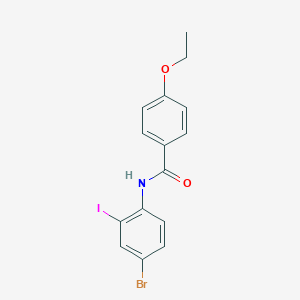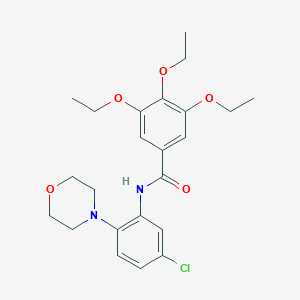
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a propan-2-yloxy group attached to a phenyl ring, along with a morpholine ring and a propylamine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of the phenyl ring, followed by the introduction of the bromine and methoxy groups. The final steps involve the formation of the morpholine ring and the attachment of the propylamine chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-N-methoxy-N-methylbenzamide
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
N-(2-BROMO-4-ISOPROPOXY-5-METHOXYBENZYL)-N-(3-MORPHOLINOPROPYL)AMINE is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the propylamine chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C18H29BrN2O3 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H29BrN2O3/c1-14(2)24-18-12-16(19)15(11-17(18)22-3)13-20-5-4-6-21-7-9-23-10-8-21/h11-12,14,20H,4-10,13H2,1-3H3 |
Clave InChI |
NLPUFLVFMQDYHN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
SMILES canónico |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![N-({4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283227.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
